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molecular formula C13H21N3O2 B1387836 tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 635712-88-8

tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No. B1387836
M. Wt: 251.32 g/mol
InChI Key: KTJZXUZVDHAVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110575B2

Procedure details

5 mL trifluoroacetic acid were added at 0° C. to 1.6 g (6.1 mmol) tert.butyl 7,7-dimethyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylate in 15 mL dichloromethane and stirred for 2 h at RT. The reaction mixture was evaporated down. The residue was taken up in ethanol and mixed with 12 mL (15 mmol) 1.25 M ethanolic HCl and then evaporated down. The residue was triturated with ethanol and the solid was separated off by suction filtering and dried.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][C:9]1([CH3:25])[CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][C:11]2[CH:22]=[N:23][NH:24][C:10]1=2.[ClH:26]>ClCCl>[ClH:26].[ClH:26].[CH3:8][C:9]1([CH3:25])[CH2:14][NH:13][CH2:12][C:11]2[CH:22]=[N:23][NH:24][C:10]1=2 |f:4.5.6|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
6.1 mmol
Type
reactant
Smiles
CC1(C2=C(CN(C1)C(=O)OC(C)(C)C)C=NN2)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethanol
CUSTOM
Type
CUSTOM
Details
the solid was separated off by suction
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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